molecular formula C14H10Cl2N2O4 B11559764 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide

Cat. No.: B11559764
M. Wt: 341.1 g/mol
InChI Key: CSXCTGADXUQBQG-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide is an organic compound with the molecular formula C14H10Cl2N2O4. This compound is characterized by the presence of chloro, methoxy, and nitro functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide typically involves the following steps:

    Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

    Amidation: The final step involves the formation of the benzamide by reacting the chlorinated nitrobenzene with 5-chloro-2-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substituting Agents: Amines, thiols, sodium methoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of 2-chloro-N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide.

Scientific Research Applications

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates for agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and chloro groups play a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide
  • 2-chloro-N-(5-chloro-2-methylphenyl)-4-nitrobenzamide
  • 2-chloro-N-(5-chloro-2-ethoxyphenyl)-4-nitrobenzamide

Uniqueness

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities.

Properties

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-12(13)17-14(19)10-4-3-9(18(20)21)7-11(10)16/h2-7H,1H3,(H,17,19)

InChI Key

CSXCTGADXUQBQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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